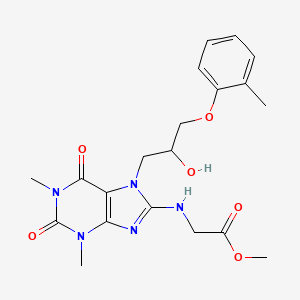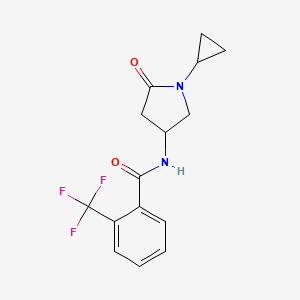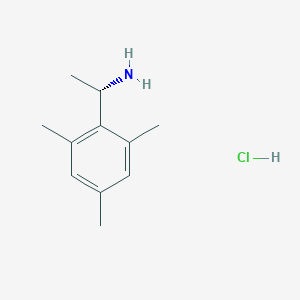![molecular formula C8H6O3S B2966198 4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid CAS No. 1227210-42-5](/img/structure/B2966198.png)
4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid
説明
“4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid” is a chemical compound . Thiophenes are an important class of heterocyclic compounds, being widely used as building blocks in many agrochemicals and pharmaceuticals .
Synthesis Analysis
A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . Benzylidene derivatives of chloro aldehyde were prepared from Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, obtained from condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .Chemical Reactions Analysis
The high valent dioxomolybdenum (VI) complex MoO2Cl2 can also catalyse FC reactions; thus, thiophene was acylated by several 4-substituted benzoyl chlorides in the presence of 20 mol% of MoO2Cl2, without a solvent, to give 2-thienyl ketones .科学的研究の応用
Synthesis and Reactivity
- 4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid derivatives are used in chemical synthesis. For instance, they have been synthesized from 2- or 3-formylthiophenes, and their reactivity has been explored, particularly for applications in the Beckmann rearrangement to produce various compounds (Jilale et al., 1993).
Applications in Coordination Chemistry
- This compound has been used in the construction of metal-organic frameworks (MOFs). These MOFs show potential in luminescence sensing and environmental contaminant removal, indicating their importance in material science and environmental applications (Zhao et al., 2017).
Biological Evaluation
- Novel arylidene derivatives of this compound have been synthesized and evaluated for biological applications. These derivatives exhibit significant antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus, highlighting their potential in drug discovery and development (Kathiravan et al., 2017).
Photoluminescent Properties
- The photoluminescent properties of metal-organic polymers constructed from this compound have been investigated. These materials have shown strong photoluminescence, which is useful in the development of light-emitting materials and devices (Chen et al., 2003).
Antimicrobial and Antioxidant Studies
- Derivatives of this compound have been synthesized and tested for antimicrobial and antioxidant properties. Some synthesized compounds have shown excellent antibacterial and antifungal activities, as well as significant antioxidant potential, suggesting their use in pharmaceutical and health-related fields (Raghavendra et al., 2016).
Chemical Mechanisms in Cytochrome P-450 Hydroxylation
- This compound has been studied in the context of cytochrome P-450 hydroxylation, offering insights into the chemical mechanisms underlying this critical biological process. Understanding these mechanisms is important for drug metabolism and the development of new pharmaceuticals (Sligar et al., 1980).
作用機序
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, particularly against methicillin-resistant staphylococcus aureus .
Mode of Action
It’s worth noting that related compounds have been used as non-fullerene electron acceptors in the field of organic electronics .
Result of Action
Related compounds have shown good antimicrobial activity, especially against methicillin-resistant staphylococcus aureus .
生化学分析
Biochemical Properties
4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, contributing to its antimicrobial properties . The compound’s interaction with proteins often involves binding to active sites, altering the enzyme’s conformation and activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in bacterial cells, this compound can disrupt cell wall synthesis, leading to cell death . In mammalian cells, it may affect pathways related to inflammation and apoptosis, thereby modulating immune responses and cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues in the enzyme’s active site, leading to a decrease in enzyme activity . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects. Studies have shown that it remains stable under certain conditions but may degrade in the presence of light or heat . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antimicrobial activity without significant toxicity . At higher doses, toxic effects can occur, including damage to liver and kidney tissues. These adverse effects are often dose-dependent, with a clear threshold above which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can also influence metabolic flux, altering the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation within different tissues, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. This localization is essential for the compound’s ability to exert its biochemical effects.
特性
IUPAC Name |
4-oxo-5,6-dihydrocyclopenta[b]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S/c9-5-1-2-6-4(5)3-7(12-6)8(10)11/h3H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBZMGGOMWCGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1SC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride](/img/structure/B2966116.png)


![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2966121.png)
![7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2966122.png)
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2966123.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2966125.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966126.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2966129.png)
![1-Adamantyl{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2966131.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2966136.png)
![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2966138.png)
